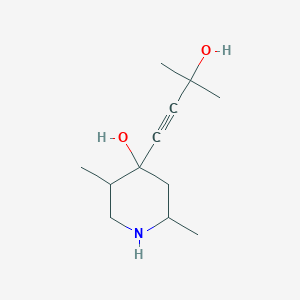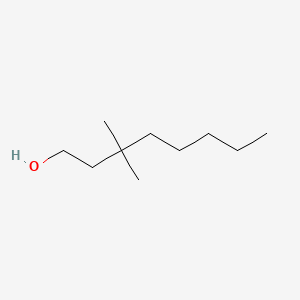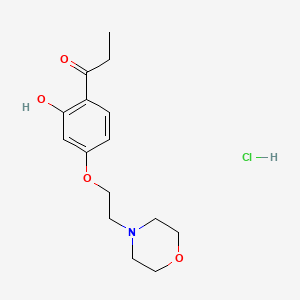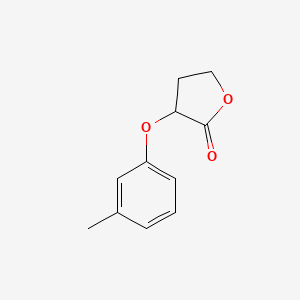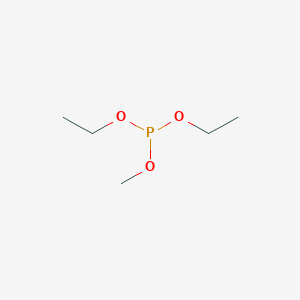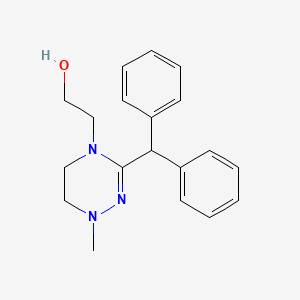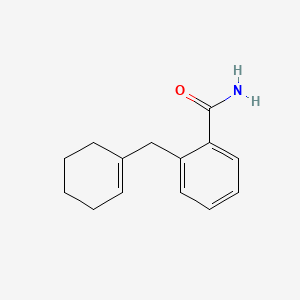
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate is a chemical compound that belongs to the class of boron-containing organic compounds This compound is characterized by the presence of a naphthalene ring substituted with a phenylacryloyl group and a borodifluoridate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate typically involves the following steps:
Formation of the Phenylacryloyl Intermediate: The phenylacryloyl group can be synthesized through a Knoevenagel condensation reaction between benzaldehyde and malonic acid in the presence of a base such as piperidine.
Coupling with Naphthalene: The phenylacryloyl intermediate is then coupled with naphthalene through a Friedel-Crafts acylation reaction using a Lewis acid catalyst like aluminum chloride.
Introduction of the Borodifluoridate Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the borodifluoridate group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products with amines or thiols.
科学研究应用
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is studied for its potential use in the development of new materials with unique optical and electronic properties.
Biological Research: It is investigated for its potential biological activities, including its role as a ligand in biochemical assays.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs.
作用机制
The mechanism of action of 2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate involves its interaction with specific molecular targets. The borodifluoridate group can act as a Lewis acid, facilitating various chemical reactions. The phenylacryloyl and naphthalene moieties contribute to the compound’s ability to interact with biological molecules, potentially affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene ring and is used in similar applications in organic synthesis and materials science.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a naphthalene ring, used in various chemical and biological studies.
Uniqueness
2-(3-Phenylacryloyl)naphthalen-1-yl borodifluoridate is unique due to the presence of the borodifluoridate group, which imparts distinct chemical reactivity and potential applications in catalysis and materials science. Its combination of structural features makes it a versatile compound for various research and industrial applications.
属性
CAS 编号 |
22181-78-8 |
|---|---|
分子式 |
C19H13BF2O2 |
分子量 |
322.1 g/mol |
IUPAC 名称 |
1-(1-difluoroboranyloxynaphthalen-2-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C19H13BF2O2/c21-20(22)24-19-16-9-5-4-8-15(16)11-12-17(19)18(23)13-10-14-6-2-1-3-7-14/h1-13H |
InChI 键 |
ZIKIXCHCALFDKC-UHFFFAOYSA-N |
规范 SMILES |
B(OC1=C(C=CC2=CC=CC=C21)C(=O)C=CC3=CC=CC=C3)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



